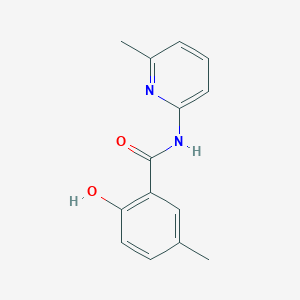
2-hydroxy-5-methyl-N-(6-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-5-methyl-N-(6-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-hydroxy-5-methyl-N-(6-methylpyridin-2-yl)benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, with specific attention to its interaction with bacterial cell membranes, leading to disruption and cell death. The compound's hydroxyl and benzamide groups are crucial for its binding to bacterial enzymes and receptors, modulating their activity.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that it significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 3.1 μM, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It has been shown to interact with specific receptors that regulate cellular proliferation and apoptosis .
- Oxidative Stress Modulation : The compound enhances antioxidative responses in cells, potentially mitigating oxidative damage that can lead to cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the hydroxyl group at the 2-position and the methyl group at the 5-position on the benzene ring significantly influence its binding affinity and biological effects.
Comparative Analysis
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | Structure | 3.1 | Antiproliferative |
| N-(6-Methylpyridin-2-yl)-4-fluorobenzamide | Structure | 5.0 | Anticancer |
| N-(5-Chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide | Structure | 4.0 | Antimicrobial |
This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.
Study on Anticancer Effects
In a notable study published in Journal of Medicinal Chemistry, researchers investigated a series of benzamide derivatives, including this compound, for their anticancer properties against various cell lines. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Investigation of Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it possessed significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
属性
CAS 编号 |
848187-47-3 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-hydroxy-5-methyl-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-6-7-12(17)11(8-9)14(18)16-13-5-3-4-10(2)15-13/h3-8,17H,1-2H3,(H,15,16,18) |
InChI 键 |
WLXMZBWXBIVNKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=CC=CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















